DV1 protease discovery and origin
DV1 protease discovery and origin
An in-depth analysis of the discovery, origin, and characterization of the DV1 protease, a novel serine protease identified from the nematode-trapping fungus Dactylellina varietas. This guide is intended for researchers, scientists, and professionals in drug development.
Discovery and Origin
The DV1 protease, designated Dv1, was first isolated and characterized from the culture filtrate of the nematode-trapping fungus Dactylellina varietas (syn. Dactylella varietas).[1] This discovery marked the identification of a new pathogenic protease with potential applications as a biocontrol agent against nematodes.[1] The N-terminal amino-acid sequence of the mature Dv1 protease shares 90–100% sequence identity with other fungal proteases such as PII, Aoz1, and Mlx.[1] However, its biochemical properties align more closely with proteases isolated from parasitic fungi, suggesting that the genus Dactylellina may represent a transitional group between nematode-trapping and parasitic fungi.[1]
Biochemical and Genetic Characteristics
Dv1 is a serine protease with distinct biochemical and genetic features. The full-length nucleotide sequence of the dv1 gene has been submitted to GenBank under the accession number DQ531603.[1]
Quantitative Data Summary
The key quantitative characteristics of the Dv1 protease and its encoding gene are summarized in the table below.
| Parameter | Value | Reference |
| Purified Protease | ||
| Molecular Mass | ~30 kDa | [1] |
| Optimal pH | 8.0 | [1] |
| Optimal Temperature | 60.5 °C | [1] |
| Theoretical pI (mature protein) | 8.47 | [1] |
| Precursor Polypeptide | ||
| Amino Acid Residues | 407 | [1] |
| Calculated Molecular Mass | 42.0 kDa | [1] |
| Signal Peptide Length | 21 amino acids | [1] |
| Mature Protein | ||
| Amino Acid Residues | 285 | [1] |
| Calculated Molecular Mass | 28.8 kDa | [1] |
| N-terminal Sequence | AEQTDSTWGL | [1] |
| Gene (dv1) | ||
| GenBank Accession | DQ531603 | [1] |
Genetic Structure and Regulatory Elements
The dv1 gene is characteristic of known fungal serine proteases and possesses a pre-pro-peptide structure, indicating it is translated as a precursor polypeptide.[1] The gene consists of a single open reading frame without any introns.[1] Upstream of the start codon (ATG), several regulatory elements have been identified, including a TATA box at -176 bp, a putative CAAT box at -302 bp, and a GC box at -316 bp.[1]
Catalytic Mechanism and Function
Dv1 is a serine protease that contains the conserved aspartic acid (Asp163), histidine (His199), and serine (Ser352) catalytic triad (B1167595).[1] This triad is essential for its proteolytic activity. The enzyme also possesses a substrate-binding S1 pocket formed by two blocks of side chains with high sequence similarity.[1] The function of Dv1 is linked to the pathogenesis of D. varietas against nematodes. The purified protease exhibits significant nematicidal activity against Panagrellus redivivus and Caenorhabditis elegans.[1] It can degrade a broad range of substrates, including casein, gelatin, bovine serum albumin (BSA), and nematode cuticle, highlighting its role in the infection process.[1]
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of the Dv1 protease.
Purification of Dv1 Protease
The extracellular protease Dv1 was purified from the culture filtrate of D. varietas using a two-step chromatography process.
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Step 1: Cation Exchange Chromatography: The culture filtrate was first subjected to cation exchange chromatography to separate proteins based on their net positive charge.
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Step 2: Hydrophobic Interaction Chromatography: The fractions containing the protease activity were then further purified using hydrophobic interaction chromatography, which separates proteins based on their hydrophobicity.
Cloning of the dv1 Gene
The full-length encoding gene of the Dv1 protease was obtained by assembling sequences from two PCR fragments.
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Initial PCR Amplification: A 1.1 kb PCR product was amplified using degenerate primers.[1]
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5'-Terminal Sequence Amplification: The unknown 5'-terminal nucleotide sequence of dv1 was amplified using the DNA Walking Speedup™ Premix Kit, resulting in a 1.3 kb PCR product.[1]
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Sequence Assembly: The full-length gene was obtained by assembling the sequences from the two PCR fragments using the DNA Star software package.[1]
Nematicidal Activity Assay
The nematicidal effect of both the crude extract and the purified Dv1 protease was evaluated against P. redivivus and C. elegans.[1] While the exact protocol details are not provided in the search results, a typical assay would involve incubating the nematodes with different concentrations of the protease and observing their viability over time compared to a control group.
Significance and Future Directions
The discovery and characterization of the Dv1 protease from Dactylellina varietas has expanded our understanding of the infection mechanisms of nematophagous fungi.[1] Its potent nematicidal activity suggests its potential as a biocontrol agent for managing nematode pests in agriculture.[1] Further research could focus on elucidating the precise three-dimensional structure of Dv1, which would aid in understanding its substrate specificity and in the rational design of more potent and specific nematicidal agents. Additionally, exploring the regulation of dv1 gene expression could provide insights into the pathogenic lifestyle of D. varietas.
